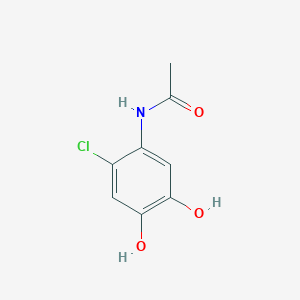

N-(2-chloro-4,5-dihydroxyphenyl)acetamide

Description

Contextualization within the Chloroacetamide Chemical Space

The chloroacetamide moiety is a well-established pharmacophore in medicinal chemistry, recognized for its role as a reactive electrophile capable of forming covalent bonds with biological nucleophiles. This reactivity is central to the mechanism of action for many biologically active compounds. Chloroacetamide derivatives have been extensively explored and have demonstrated a wide spectrum of activities, including antimicrobial, antifungal, herbicidal, and anticancer properties. nih.govnih.gov The presence of the chloroacetyl group in N-(2-chloro-4,5-dihydroxyphenyl)acetamide positions it within this reactive chemical space, suggesting a potential for similar biological interactions.

The broader chloroacetamide family encompasses a diverse array of compounds with varied applications. For instance, chloroacetamide herbicides are widely used in agriculture. researchgate.net In the realm of medicine, numerous chloroacetamide derivatives have been synthesized and evaluated for their therapeutic potential. Studies have shown that the introduction of a chloro atom to an acetamide (B32628) scaffold can significantly enhance antimicrobial activity. nih.gov This highlights the importance of the chloroacetamide group in designing novel bioactive molecules.

Table 1: Physicochemical Properties of N-(2-chloro-4,5-dihydroxyphenyl)acetamide

| Property | Value |

| CAS Number | 54826-78-7 |

| Molecular Formula | C8H8ClNO3 |

| Molecular Weight | 201.61 g/mol |

| Appearance | Solid (predicted) |

| Solubility | Predicted to be soluble in organic solvents |

Note: Some properties are predicted due to the limited availability of experimental data for this specific compound.

Overview of Established Research Trajectories for Related Acetamide Derivatives

The research landscape for acetamide derivatives is vast and multifaceted, with numerous compounds having undergone extensive investigation for their biological activities. These studies provide a valuable framework for understanding the potential of N-(2-chloro-4,5-dihydroxyphenyl)acetamide.

One significant area of research is the development of acetamide-based antimicrobial and antifungal agents. nih.gov The ability of these compounds to inhibit the growth of pathogenic microorganisms has led to the synthesis of a wide range of derivatives with improved efficacy and broader spectrum of activity. For example, various N-arylacetamides are considered key intermediates in the synthesis of medicinal and agrochemical compounds. nih.gov

Furthermore, acetamide derivatives have been extensively studied for their potential as anticancer agents. nih.gov Their mechanisms of action often involve the induction of apoptosis and the inhibition of key cellular processes in cancer cells. The structural motifs present in N-(2-chloro-4,5-dihydroxyphenyl)acetamide, particularly the catechol and chloroacetamide groups, are found in various compounds with demonstrated cytotoxic effects.

Anti-inflammatory activity is another well-documented property of many acetamide derivatives. Research in this area has focused on the design of molecules that can modulate inflammatory pathways, offering potential treatments for a variety of inflammatory conditions. archivepp.com

The presence of the dihydroxyphenyl (catechol) moiety in N-(2-chloro-4,5-dihydroxyphenyl)acetamide is also of significant interest. Catechol and its derivatives are known for their antioxidant properties and their ability to interact with various biological targets. ctppc.orgresearchgate.net The combination of a catechol ring with a chloroacetamide side chain in a single molecule presents a unique opportunity for the development of compounds with dual or synergistic biological activities. The medicinal chemistry of catecholic amides has been explored for various therapeutic targets, including phosphodiesterases. nih.gov

While direct and extensive research on N-(2-chloro-4,5-dihydroxyphenyl)acetamide is not yet widely published, the established research trajectories for structurally related chloroacetamides and acetamide derivatives provide a strong foundation for future investigations. The unique combination of a reactive chloroacetamide moiety and a biologically active catechol ring suggests that this compound holds significant promise for further exploration in medicinal chemistry and drug discovery.

Table 2: Examples of Biologically Active Acetamide Derivatives and Their Studied Activities

| Compound Name | Core Structure | Studied Biological Activity |

| N-(4-bromophenyl)-2-chloroacetamide | Chloroacetamide | Antifungal nih.gov |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Chloroacetamide | Antimicrobial, Anticancer nih.gov |

| 2-chloro-N-(3-hydroxyphenyl)acetamide | Chloroacetamide | Antibacterial neliti.com |

| Various Catecholic Amides | Catechol Amide | Phosphodiesterase Inhibition nih.gov |

This table illustrates the diverse biological activities associated with the core structural components found in N-(2-chloro-4,5-dihydroxyphenyl)acetamide.

Properties

Molecular Formula |

C8H8ClNO3 |

|---|---|

Molecular Weight |

201.61 g/mol |

IUPAC Name |

N-(2-chloro-4,5-dihydroxyphenyl)acetamide |

InChI |

InChI=1S/C8H8ClNO3/c1-4(11)10-6-3-8(13)7(12)2-5(6)9/h2-3,12-13H,1H3,(H,10,11) |

InChI Key |

OKODNZVDTLGSEK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1Cl)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Reactivity of N 2 Chloro 4,5 Dihydroxyphenyl Acetamide and Analogues

Diverse Synthetic Routes for N-(2-chloro-4,5-dihydroxyphenyl)acetamide Production

The synthesis of N-(2-chloro-4,5-dihydroxyphenyl)acetamide, a substituted N-arylacetamide, can be approached through several methodologies. These routes are primarily based on the acylation of a corresponding aminophenol precursor. N-arylacetamides, as a class, are valuable intermediates in the creation of medicinal, agrochemical, and other pharmaceutical compounds nih.govresearchgate.net.

Conventional Reaction Conditions and Reagents

The most common and conventional method for producing N-arylacetamides is the chloroacetylation of an appropriate aminophenol derivative. For the target compound, N-(2-chloro-4,5-dihydroxyphenyl)acetamide, the logical precursor would be 4-amino-5-chlorobenzene-1,2-diol. The synthesis involves the reaction of this aminophenol with chloroacetyl chloride.

The reaction conditions can be optimized by selecting appropriate solvents and bases to ensure selective N-acylation over O-acylation of the hydroxyl groups. The choice of reaction conditions is crucial, as multiple reactive sites exist on the aminophenol molecule, which could otherwise lead to a mixture of N- and O-diacyl products, complicating the purification process neliti.com. Based on the synthesis of analogous compounds, typical conditions involve dissolving the aminophenol in a suitable solvent and adding chloroacetyl chloride, often with cooling to control the reaction's exothermicity nih.govneliti.com.

Table 1: Conventional Synthesis Conditions for Analogous N-Arylacetamides

| Starting Material | Reagent | Solvent | Base / Additive | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| p-Aminophenol | Chloroacetyl chloride | Acetic Acid | Sodium Acetate | Room Temp. | 2 hours | 72% | neliti.com |

| 4-Aminophenol | Chloroacetyl chloride | Acetic Acid | Sodium Acetate | Ice bath, then Room Temp. | 30 min | 89% | nih.gov |

| m-Aminophenol | Chloroacetyl chloride | Tetrahydrofuran | K₂CO₃ | Room Temp. | 4 hours | - | neliti.com |

This is an interactive data table. You can sort and filter the data as needed.

The general procedure involves the dropwise addition of chloroacetyl chloride to a cooled solution of the aminophenol in a solvent like acetic acid or tetrahydrofuran nih.govneliti.com. A base such as sodium acetate or potassium carbonate is used to neutralize the HCl byproduct nih.govneliti.com. After the reaction is complete, the product is typically isolated by filtration, followed by washing and recrystallization to achieve high purity nih.gov.

Exploration of Alternative Synthetic Approaches (e.g., Microwave-Assisted Synthesis)

Microwave-Assisted Organic Synthesis (MAOS) has become a prominent technique for accelerating organic reactions, offering advantages such as significantly reduced reaction times, increased yields, and alignment with the principles of green chemistry researchgate.netnih.gov. This method utilizes dielectric heating to rapidly and uniformly raise the temperature of the reaction mixture, which can dramatically enhance reaction rates nih.govresearchgate.net.

While specific microwave-assisted synthesis of N-(2-chloro-4,5-dihydroxyphenyl)acetamide is not documented, the successful application of this technique to analogous compounds suggests its feasibility. For instance, the conventional synthesis of "2-Chloro-N-p-tolylacetamide" requires 5-6 hours, whereas the microwave-assisted method achieves completion in just 5-10 minutes with yields ranging from 50-80% researchgate.net. This dramatic reduction in reaction time highlights the efficiency of MAOS researchgate.net. The syntheses of various N-heterocycles, another important class of medicinal compounds, have also been significantly improved by microwave irradiation nih.govrsc.org.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for 2-Chloro-N-p-tolylacetamide

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 5-6 hours | - | researchgate.net |

This interactive table compares the reaction times and yields of different synthetic methods.

Exploration of Derivatization Pathways for N-(2-chloro-4,5-dihydroxyphenyl)acetamide Analogues

The structure of N-(2-chloro-4,5-dihydroxyphenyl)acetamide features several reactive sites, making it a versatile scaffold for creating a library of analogues. The primary sites for derivatization are the catechol (4,5-dihydroxy) moiety and the α-chloro position on the acetamide (B32628) side chain.

Regioselective Functionalization Strategies

The catechol ring is a key feature for derivatization. The two adjacent hydroxyl groups can undergo reactions such as alkylation, acylation, and etherification. A primary challenge in the functionalization of the catechol ring is achieving regioselectivity—selectively reacting with one hydroxyl group over the other. The electronic environment created by the chloro and acetamido substituents on the ring will influence the relative acidity and nucleophilicity of the two hydroxyl groups, thus directing incoming electrophiles.

Recent advances in the regioselective C-H functionalization of free phenols provide powerful tools for modifying aromatic rings directly, offering efficient pathways to increase molecular complexity nih.gov. Such strategies, often employing directing groups, could potentially be adapted to selectively functionalize the C-3 or C-6 positions of the phenyl ring, further expanding the diversity of accessible analogues.

Chemical Transformations of the N-(2-chloro-4,5-dihydroxyphenyl)acetamide Scaffold (e.g., Oxidation, Reduction, Substitution Reactions)

The N-(2-chloro-4,5-dihydroxyphenyl)acetamide scaffold is amenable to a variety of chemical transformations.

Oxidation: Catechols are known to be susceptible to oxidation, which can convert the dihydroxy-phenyl moiety into a highly reactive ortho-quinone. This transformation can be a pathway to further conjugate addition reactions or polymerization.

Substitution Reactions: The most versatile handle for derivatization is the chlorine atom on the acetamide side chain. As a good leaving group, the chloride can be readily displaced by a wide range of nucleophiles in Sₙ2 reactions. This allows for the introduction of diverse functionalities to create a vast library of analogues. This approach has been used to prepare organochalcogenide compounds from 2-chloro-N-arylacetamides by reaction with nucleophiles like sodium hydrogen selenide ekb.eg.

Table 3: Potential Derivatization via Nucleophilic Substitution

| Nucleophile | Introduced Functional Group | Resulting Analogue Class |

|---|---|---|

| R-NH₂ (Amine) | Amino (-NHR) | Glycinamide derivatives |

| R-SH (Thiol) | Thioether (-SR) | Thioether derivatives |

| N₃⁻ (Azide) | Azido (-N₃) | Azidoacetamide derivatives |

This interactive table outlines potential derivatives based on nucleophilic substitution reactions.

Scalability Considerations for Research-Scale Synthesis of N-(2-chloro-4,5-dihydroxyphenyl)acetamide

Transitioning a synthetic procedure from a small, discovery-scale (milligrams) to a larger research-scale (grams) requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

For the proposed chloroacetylation synthesis, key scalability concerns include:

Thermal Management: The reaction between an amine and an acyl chloride is often highly exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of byproducts. This may require transitioning from an ice bath to a jacketed reactor with controlled cooling.

Reagent Addition: The rate of addition of chloroacetyl chloride becomes more critical at a larger scale. Slow, controlled addition is necessary to maintain the desired reaction temperature.

Mixing: Ensuring homogenous mixing in a larger reaction vessel is essential for consistent reaction progress and to avoid localized "hot spots."

Work-up and Purification: Isolation by filtration is generally scalable. However, purification by recrystallization may require optimization of solvent volumes and cooling profiles to maximize yield and purity on a gram scale. If chromatography were required, it would represent a significant bottleneck in scaling up. Developing a robust crystallization procedure is therefore highly preferable.

Demonstrations of gram-scale synthesis for complex molecules often highlight the robustness of a synthetic method, underscoring its potential for practical applications in further research and development acs.orgresearchgate.net.

Molecular Interactions and Mechanistic Elucidation of N 2 Chloro 4,5 Dihydroxyphenyl Acetamide

Identification and Characterization of Molecular Targets

N-(2-chloro-4,5-dihydroxyphenyl)acetamide, also identified in scientific literature as FTO-04, has been the subject of research to understand its interactions with various molecular targets within the cell. These investigations are crucial for elucidating its mechanism of action and potential therapeutic applications.

Enzyme Modulation and Inhibition Mechanisms (e.g., FTO, HSP90, COX)

The primary molecular target identified for N-(2-chloro-4,5-dihydroxyphenyl)acetamide is the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase. nih.gov It has been characterized as a potent and selective competitive inhibitor of FTO. nih.gov

Studies have demonstrated that N-(2-chloro-4,5-dihydroxyphenyl)acetamide exhibits a competitive inhibition mechanism against FTO. nih.gov The compound has an IC50 value of 3.4 μM for FTO, indicating its potency in inhibiting the enzyme's activity. nih.gov Furthermore, it displays selectivity for FTO over the homologous m6A RNA demethylase ALKBH5. nih.gov

The table below summarizes the inhibitory activity of N-(2-chloro-4,5-dihydroxyphenyl)acetamide against FTO.

| Enzyme | Compound | IC50 (μM) | Inhibition Mechanism | Selectivity |

| FTO | N-(2-chloro-4,5-dihydroxyphenyl)acetamide (FTO-04) | 3.4 | Competitive | Selective over ALKBH5 |

Currently, there is no direct scientific literature available detailing the modulation or inhibition of Heat Shock Protein 90 (HSP90) or Cyclooxygenase (COX) enzymes by N-(2-chloro-4,5-dihydroxyphenyl)acetamide.

Receptor Binding and Ligand-Protein Interaction Profiling

The ligand-protein interaction profile of N-(2-chloro-4,5-dihydroxyphenyl)acetamide has been primarily characterized with its main target, the FTO enzyme. As a competitive inhibitor, it binds to the active site of FTO, preventing the binding of its natural substrate. nih.gov

Detailed receptor binding studies for N-(2-chloro-4,5-dihydroxyphenyl)acetamide with a broader range of receptors are not extensively available in the current scientific literature.

Investigations into Cellular and Biochemical Pathway Modulation

The inhibition of FTO by N-(2-chloro-4,5-dihydroxyphenyl)acetamide leads to the modulation of various cellular and biochemical pathways, primarily through its impact on RNA methylation.

Perturbations of Intracellular Signaling Cascades (e.g., ERK1/2 pathway)

The inhibition of FTO can lead to an increase in global m6A and m6Am levels in cells. nih.gov While FTO has been implicated in signaling pathways that influence cell proliferation and survival, direct evidence from scientific literature specifically linking the modulation of the ERK1/2 pathway by N-(2-chloro-4,5-dihydroxyphenyl)acetamide is not currently available.

Modulation of Cellular Proliferation and Differentiation Processes

N-(2-chloro-4,5-dihydroxyphenyl)acetamide has been shown to modulate cellular proliferation and differentiation, particularly in the context of cancer stem cells. In patient-derived glioblastoma stem cells (GSCs), this compound was found to prevent neurosphere formation, a key indicator of self-renewal capacity. nih.gov Notably, it did not inhibit the growth of healthy neural stem cell-derived neurospheres, suggesting a degree of selectivity for cancer stem cells. nih.gov The inhibition of FTO by this compound leads to an increase in m6A and m6Am levels in GSCs, which is consistent with its mechanism of impairing self-renewal. nih.gov

The table below summarizes the observed effects on cellular processes.

| Cellular Process | Cell Type | Effect of N-(2-chloro-4,5-dihydroxyphenyl)acetamide |

| Proliferation/Self-renewal | Glioblastoma Stem Cells (GSCs) | Prevention of neurosphere formation |

| Proliferation | Healthy Neural Stem Cells | No inhibition of growth |

Studies on Reactive Oxygen Species (ROS) Interplay and Redox Modulation

The interplay between FTO and reactive oxygen species (ROS) has been a subject of investigation. While direct studies on the effects of N-(2-chloro-4,5-dihydroxyphenyl)acetamide on ROS interplay and redox modulation are limited, research on FTO itself provides some context. Overexpression of FTO has been shown to promote ROS production in certain cell types. Therefore, inhibition of FTO by a compound like N-(2-chloro-4,5-dihydroxyphenyl)acetamide could potentially influence cellular redox balance. However, specific experimental data for this compound's direct impact on ROS levels and redox-sensitive pathways are not yet available in the scientific literature.

Antioxidant Activity and Free Radical Scavenging Mechanisms

There is currently no scientific literature available that has investigated the antioxidant activity of N-(2-chloro-4,5-dihydroxyphenyl)acetamide. Standard assays to determine antioxidant capacity, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, have not been reported for this compound.

Theoretically, the presence of the 4,5-dihydroxy (catechol) moiety on the phenyl ring could confer antioxidant properties. Catechols are known to be effective free radical scavengers through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer (SET). The hydroxyl groups can donate a hydrogen atom to a free radical, thereby neutralizing it and forming a more stable phenoxyl radical. The stability of this resulting radical is a key determinant of the antioxidant efficiency.

The chlorine atom at the 2-position introduces an electron-withdrawing group to the aromatic ring. This substitution could modulate the bond dissociation enthalpy of the O-H bonds in the hydroxyl groups and the redox potential of the molecule, thereby influencing its ability to participate in HAT or SET mechanisms. However, without experimental validation and detailed mechanistic studies, the precise impact of the chloro-substituent on the antioxidant potential of the catechol ring remains unknown for this specific compound.

Pro-oxidant Mechanisms in Specific Biological Contexts

Similarly, there is a complete absence of research into the potential pro-oxidant mechanisms of N-(2-chloro-4,5-dihydroxyphenyl)acetamide. Under certain biological conditions, some phenolic compounds, including catechols, can exhibit pro-oxidant activity. This can occur, for example, through the reduction of metal ions like Cu²⁺ or Fe³⁺, which can then participate in Fenton-like reactions to generate highly reactive hydroxyl radicals.

The redox cycling of the catechol moiety could potentially lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions. This process is highly dependent on the specific biological environment, including pH, the presence of metal ions, and the local oxygen concentration. The influence of the chloro- and acetamide-substituents on the likelihood and nature of such pro-oxidant behavior for N-(2-chloro-4,5-dihydroxyphenyl)acetamide has not been explored.

Structure Activity Relationship Sar and Structural Optimization of N 2 Chloro 4,5 Dihydroxyphenyl Acetamide Derivatives

Systematic Studies on the Influence of Structural Modifications on Biological Activity

The substituents on the phenyl ring play a critical role in modulating the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn influence its biological activity.

Halogenation : The presence and position of halogen atoms can significantly impact activity. Studies on related N-(substituted phenyl)-2-chloroacetamides have shown that halogenated substituents on the phenyl ring, particularly at the para-position, can enhance biological activity. srce.hr This is often attributed to an increase in lipophilicity, which may facilitate passage through biological membranes. srce.hr For instance, N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides have demonstrated notable antimicrobial activity. srce.hr In the context of the N-(2-chloro-4,5-dihydroxyphenyl)acetamide scaffold, the existing chlorine at the 2-position is a key feature. Further halogenation at other positions could be explored to fine-tune activity.

Hydroxylation Patterns : The two hydroxyl groups at the 4- and 5-positions are crucial features, likely acting as hydrogen bond donors to facilitate interactions with biological targets. The specific arrangement of these hydroxyl groups (catechol-like moiety) is significant for molecular recognition. Altering this pattern, for example, by shifting a hydroxyl group to the 6-position (to form a resorcinol-like moiety) or removing one of the hydroxyl groups, would drastically alter the molecule's hydrogen bonding capacity and its interaction profile with target proteins. Studies on other phenolic compounds have shown that the number and position of hydroxyl groups are critical determinants of biological activities like antioxidant and enzyme inhibitory effects.

Table 1: Impact of Phenyl Ring Substitutions on Biological Activity of N-phenylacetamide Analogs

| Substitution Type | Position | Observed Effect on Related Compounds | Potential Implication for N-(2-chloro-4,5-dihydroxyphenyl)acetamide |

|---|---|---|---|

| Halogen (F, Cl, Br) | para (4-position) | Increased lipophilicity and antimicrobial activity srce.hr | Modulation of other positions (e.g., 6-position) with halogens could enhance membrane permeability and potency. |

| Hydroxyl (OH) | ortho/para | Crucial for activity in some series, acting as hydrogen bond donors nih.gov | The 4,5-dihydroxy pattern is likely a key pharmacophore; modifications would significantly alter target binding. |

| Nitro (NO2) | para (4-position) | Can alter electronic properties; found in related active structures researchgate.net | Introduction of electron-withdrawing groups could modulate the pKa of the hydroxyl groups and influence electronic interactions. |

The acetamide (B32628) portion of the molecule serves as a critical linker and possesses its own important structural features that contribute to biological activity. The amide bond is generally planar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). nih.gov

α-Chloro Substituent : The chlorine atom on the acetyl group is a key feature. In various classes of compounds, α-chloroacetamides are known to be reactive alkylating agents, which can be a mechanism of action for certain biological effects. However, its primary role in reversible inhibitors is to influence conformation and electronic properties. Studies have demonstrated that the presence of this chloro atom can be essential for enhancing antimicrobial activity when compared to the non-chlorinated analog. mdpi.com For example, 2-chloro-N-(2-hydroxyphenyl)acetamide was found to be a potent inhibitor of Candida albicans, whereas the N-(2-hydroxyphenyl) acetamide analog showed no activity. mdpi.com

Amide Bond Modifications : The amide linkage is fundamental. Its replacement with bioisosteres such as esters, sulfonamides, or reversed amides would alter the geometry, stability, and hydrogen-bonding capabilities of the molecule, likely leading to a significant change in biological activity. The N-H and C=O groups are prime candidates for forming hydrogen bonds with target residues. nih.govresearchgate.net

Derivatives of the Acetyl Group : Modifying the acetyl group, for instance, by replacing the chlorine with other small substituents or extending the carbon chain, could be used to probe steric tolerance within the target's binding pocket.

Table 2: Influence of Acetamide Moiety Modifications on Biological Activity

| Modification | Structural Feature | Reported Importance in Related Compounds | Potential Implication for N-(2-chloro-4,5-dihydroxyphenyl)acetamide |

|---|---|---|---|

| α-Chloro Group | Cα-Cl | Enhances antimicrobial activity compared to non-chlorinated analogs mdpi.com | Essential for potency; acts as an important electronic and steric feature. |

| Amide Linker | -C(O)NH- | Planar structure; provides key H-bond donor (NH) and acceptor (C=O) sites nih.govnih.gov | Crucial for anchoring the molecule in the target's active site. |

| Carbonyl Group | C=O | Essential for fungicidal activity in some aminoacetamide series nih.gov | Likely a primary hydrogen bond acceptor. |

| N-H Group | N-H | Forms intramolecular and intermolecular hydrogen bonds nih.govresearchgate.net | Important for maintaining active conformation and target interaction. |

Computational Approaches to Elucidate Structure-Property Relationships

Computational chemistry offers powerful tools to understand the interactions of small molecules with their biological targets and to predict the activity of novel derivatives, thereby rationalizing SAR data and guiding further optimization.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For N-(2-chloro-4,5-dihydroxyphenyl)acetamide derivatives, docking studies can provide valuable insights into their binding mode.

A hypothetical docking study would likely reveal that:

The 4,5-dihydroxy groups on the phenyl ring form critical hydrogen bonds with polar residues in the active site.

The amide N-H and C=O groups act as additional hydrogen bond donors and acceptors, respectively, further anchoring the ligand.

The chlorinated phenyl ring may engage in hydrophobic or π-π stacking interactions with aromatic residues of the target.

The chlorine atom on the acetamide moiety could occupy a specific sub-pocket, contributing to binding affinity.

Such modeling helps to visualize and quantify the interactions that govern molecular recognition, explaining why certain structural modifications enhance or diminish activity. nih.govmdpi.com

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating various molecular descriptors, a predictive model can be built. srce.hrnih.gov For a series of N-(2-chloro-4,5-dihydroxyphenyl)acetamide analogs, a QSAR study would involve calculating descriptors that quantify their physicochemical properties.

Key descriptors would likely include:

Lipophilicity (e.g., logP) : To model the compound's ability to cross cell membranes.

Electronic Descriptors (e.g., Hammett constants, partial charges) : To describe the influence of substituents on the electronic properties of the phenyl ring and acetamide moiety.

Steric Descriptors (e.g., molar refractivity, Taft parameters) : To quantify the size and shape of different parts of the molecule.

Topological Descriptors : To represent molecular connectivity and branching.

A robust QSAR model can be used to predict the activity of yet-to-be-synthesized compounds, prioritizing the most promising candidates and saving significant resources. nih.gov

Table 3: Key Molecular Descriptors for a Hypothetical QSAR Model of N-(2-chloro-4,5-dihydroxyphenyl)acetamide Derivatives

| Descriptor Class | Example Descriptor | Property Modeled | Rationale for Inclusion |

|---|---|---|---|

| Lipophilic | logP, ClogP | Hydrophobicity and membrane permeability | Activity is often correlated with the ability to reach the target site. srce.hr |

| Electronic | Dipole Moment, Atomic Charges | Electron distribution, polarity | Important for electrostatic and hydrogen bonding interactions. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Describes how the size and shape of substituents fit into the binding pocket. |

| Topological | Wiener Index, Kier & Hall Indices | Molecular size, shape, and branching | Encodes information about the overall molecular structure. |

Rational Design Principles for Novel Analog Development

The insights gained from SAR studies and computational modeling form the basis for the rational design of new and improved analogs. A key strategy is molecular hybridization, which involves combining pharmacophoric elements from different active molecules. nih.govnih.gov

Based on the analysis of the N-(2-chloro-4,5-dihydroxyphenyl)acetamide scaffold, several design principles can be proposed:

Preserve Key Pharmacophoric Features : The 4,5-dihydroxy-2-chlorophenyl group and the α-chloroacetamide linker appear to be essential for activity. These core elements should be retained in initial design efforts.

Systematic Phenyl Ring Exploration : While preserving the core, other positions on the phenyl ring (e.g., the 6-position) can be systematically substituted with small, well-characterized groups (e.g., methyl, fluoro, methoxy) to probe for additional beneficial interactions and optimize physicochemical properties.

Bioisosteric Replacement of the Amide Linker : If metabolic instability of the amide bond is a concern, it could be replaced with known bioisosteres (e.g., sulfonamide, triazole) to potentially improve pharmacokinetic profiles while maintaining key interactions.

Conformational Restriction : Introducing cyclic constraints or rigid linkers can lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity for the target.

By applying these principles, medicinal chemists can navigate the chemical space around the N-(2-chloro-4,5-dihydroxyphenyl)acetamide core to develop novel derivatives with enhanced potency, selectivity, and drug-like properties.

Advanced Characterization and Analytical Methodologies for N 2 Chloro 4,5 Dihydroxyphenyl Acetamide Research

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone in the structural analysis of N-(2-chloro-4,5-dihydroxyphenyl)acetamide, offering detailed insights into its atomic and molecular framework. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for a complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of N-(2-chloro-4,5-dihydroxyphenyl)acetamide. Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In ¹H NMR analysis, the chemical shifts (δ) and coupling patterns of the protons provide critical information. The aromatic region is expected to show two distinct signals for the two protons on the phenyl ring. The proton at the C6 position and the proton at the C3 position will appear as singlets due to the substitution pattern. The two hydroxyl (-OH) protons and the amide (N-H) proton will typically appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent. The methyl protons of the acetamide (B32628) group will present as a sharp singlet.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment in the molecule. Signals are expected for the carbonyl carbon of the amide, the methyl carbon of the acetyl group, and the six distinct carbons of the substituted phenyl ring. The positions of these signals are indicative of the electronic environment of each carbon atom. For structurally similar compounds like N-(2-chloro-4-hydroxyphenyl)acetamide, characteristic shifts have been reported which help in assigning the signals for the target molecule. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for N-(2-chloro-4,5-dihydroxyphenyl)acetamide in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (acetamide) | ~2.1 | Singlet |

| Ar-H (C3-H) | ~6.8 | Singlet |

| Ar-H (C6-H) | ~7.5 | Singlet |

| Ar-OH (C4-OH) | ~9.0 - 9.5 | Broad Singlet |

| Ar-OH (C5-OH) | ~9.0 - 9.5 | Broad Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for N-(2-chloro-4,5-dihydroxyphenyl)acetamide in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | ~23 |

| C3 | ~115 |

| C6 | ~118 |

| C2 | ~120 |

| C1 | ~128 |

| C5 | ~145 |

| C4 | ~150 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in N-(2-chloro-4,5-dihydroxyphenyl)acetamide. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorptions would include a broad band in the region of 3200-3500 cm⁻¹, which is indicative of the O-H stretching vibrations of the two phenolic hydroxyl groups. The N-H stretching of the secondary amide group typically appears in a similar region, often around 3300 cm⁻¹. nih.gov A strong, sharp absorption band is expected between 1640 and 1680 cm⁻¹, corresponding to the C=O (carbonyl) stretching of the amide group, a feature observed in related chloro-N-phenylacetamide structures. nih.govnih.gov Other significant peaks include C-N stretching, aromatic C=C stretching, and C-Cl stretching vibrations.

Table 3: Expected IR Absorption Bands for N-(2-chloro-4,5-dihydroxyphenyl)acetamide

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic Hydroxyl | O-H Stretch | 3200 - 3500 (Broad) |

| Amide | N-H Stretch | ~3300 |

| Amide | C=O Stretch (Amide I) | 1640 - 1680 (Strong) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Phenolic Hydroxyl | C-O Stretch | 1200 - 1260 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is employed to determine the molecular weight of N-(2-chloro-4,5-dihydroxyphenyl)acetamide and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the confirmation of the elemental formula.

The molecular ion peak [M]⁺ for C₈H₈ClNO₃ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak. Common fragmentation pathways for N-arylacetamides involve cleavage of the amide bond, which can help in confirming the structure. For instance, a related compound, 2-chloro-N-(4-hydroxyphenyl)acetamide, shows a calculated mass for the [M+H]⁺ ion at 186.0316. rsc.org

Table 4: Expected Mass Spectrometry Data for N-(2-chloro-4,5-dihydroxyphenyl)acetamide

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₈H₈ClNO₃ |

| Molecular Weight | 201.61 g/mol |

| [M]⁺ Peak (³⁵Cl) | m/z ≈ 201 |

| [M+2]⁺ Peak (³⁷Cl) | m/z ≈ 203 |

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are vital for separating N-(2-chloro-4,5-dihydroxyphenyl)acetamide from reaction impurities and starting materials, thereby assessing its purity and confirming its identity through retention characteristics.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis and purity assessment of N-(2-chloro-4,5-dihydroxyphenyl)acetamide. A reverse-phase HPLC method is typically employed for N-arylacetamides. sielc.com

This involves a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. A common mobile phase would be a gradient or isocratic mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to ensure good peak shape. sielc.com Detection is usually performed with a UV detector, set at a wavelength where the compound exhibits maximum absorbance, determined by its chromophores. The retention time of the compound is a characteristic feature under specific chromatographic conditions and is used for its identification, while the peak area allows for quantification and purity determination.

Table 5: Typical HPLC Parameters for Analysis of N-(2-chloro-4,5-dihydroxyphenyl)acetamide

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance (e.g., at 254 nm) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of reactions and for preliminary purity checks. iosrjournals.org For N-(2-chloro-4,5-dihydroxyphenyl)acetamide, a polar stationary phase like silica (B1680970) gel on a glass or aluminum plate is used. researchgate.net

The plate is developed in a sealed chamber containing a suitable mobile phase, typically a mixture of a moderately polar solvent (like ethyl acetate) and a nonpolar solvent (like hexane). The ratio of these solvents is optimized to achieve good separation. After development, the spots are visualized, often under UV light. The retardation factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for the compound in a given TLC system.

Table 6: Typical TLC System for N-(2-chloro-4,5-dihydroxyphenyl)acetamide Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1 v/v) |

| Visualization | UV light (254 nm) |

Crystallographic and Structural Biology Approaches for Detailed Interaction Analysis

Crystallographic and structural biology techniques are indispensable for elucidating the precise molecular interactions between a therapeutic agent and its biological target. For N-(2-chloro-4,5-dihydroxyphenyl)acetamide, X-ray crystallography has provided atomic-level insights into its binding mechanism with its target enzyme, Acidic Mammalian Chitinase (AMCase). These studies are fundamental to understanding its inhibitory activity and provide a robust framework for the rational design of next-generation inhibitors.

The primary target of N-(2-chloro-4,5-dihydroxyphenyl)acetamide is Acidic Mammalian Chitinase (AMCase), a member of the glycosyl hydrolase 18 family. nih.gov AMCase has been implicated in the pathophysiology of allergic airway diseases like asthma. nih.gov Structural analysis of AMCase in complex with inhibitors reveals a detailed picture of the active site and how compounds like N-(2-chloro-4,5-dihydroxyphenyl)acetamide achieve their inhibitory effects.

High-resolution crystal structures of AMCase, often in complex with various ligands, have been determined, providing a clear view of the enzyme's active site. nih.govrcsb.orgrcsb.org These structures show that the active site is a cleft where the chitin (B13524) substrate binds and is hydrolyzed. nih.gov The catalytic mechanism involves key amino acid residues that are essential for enzymatic activity.

While a crystal structure of N-(2-chloro-4,5-dihydroxyphenyl)acetamide specifically bound to AMCase is not available in the public Protein Data Bank (PDB), the structure of a closely related and potent inhibitor, bisdionin F, in complex with human AMCase (PDB ID: 2YBU) offers significant insights. rcsb.orgpdbj.org Analysis of this and other inhibitor-bound structures allows for a detailed mapping of the binding pocket and the crucial interactions required for potent inhibition. nih.gov

The binding of inhibitors to the AMCase active site is characterized by a network of hydrogen bonds and hydrophobic interactions. Key residues within the active site that are critical for inhibitor binding have been identified through these crystallographic studies. The dihydroxyphenyl moiety of N-(2-chloro-4,5-dihydroxyphenyl)acetamide is predicted to form crucial hydrogen bonds with polar residues in the active site, while the chloro-substituted ring can engage in favorable hydrophobic and van der Waals interactions. The acetamide group also plays a role in anchoring the molecule within the binding cleft through additional hydrogen bonds.

The data derived from these structural studies are crucial for structure-based drug design. By understanding the precise orientation and interactions of inhibitors within the AMCase active site, medicinal chemists can design new compounds with improved potency, selectivity, and pharmacokinetic properties.

Crystallographic Data for Inhibitor-Bound AMCase

The following table summarizes key crystallographic data for a representative structure of human AMCase in complex with an inhibitor, which serves as a model for understanding the binding of N-(2-chloro-4,5-dihydroxyphenyl)acetamide.

| Parameter | Value | Reference |

|---|---|---|

| PDB ID | 2YBU | rcsb.orgebi.ac.uk |

| Target Protein | Human Acidic Mammalian Chitinase (AMCase) | rcsb.orgebi.ac.uk |

| Bound Ligand | Bisdionin F | rcsb.orgpdbj.org |

| Method | X-RAY DIFFRACTION | rcsb.org |

| Resolution | 2.25 Å | rcsb.org |

| R-Value Work | 0.173 | rcsb.org |

| R-Value Free | 0.219 | rcsb.org |

Predicted Key Molecular Interactions with AMCase Active Site

Based on the analysis of existing AMCase-inhibitor complex structures, the following interactions are predicted to be critical for the binding of N-(2-chloro-4,5-dihydroxyphenyl)acetamide.

| Compound Moiety | Interaction Type | Potential Interacting Residues in AMCase |

|---|---|---|

| 4,5-dihydroxyphenyl | Hydrogen Bonding | Asp, Glu, Tyr |

| Chlorophenyl Ring | Hydrophobic/van der Waals Interactions | Trp, Tyr, Phe |

| Acetamide Group | Hydrogen Bonding | Asp, Asn, Main Chain Carbonyls/Amides |

Future Research Directions and Translational Perspectives of N 2 Chloro 4,5 Dihydroxyphenyl Acetamide Research Preclinical Focus

Unexplored Mechanistic Avenues and Target Discovery

The foundational step in characterizing N-(2-chloro-4,5-dihydroxyphenyl)acetamide is to identify its molecular targets and elucidate its mechanism of action. Currently, there is no published data on which cellular components this compound interacts with. Future research should prioritize unbiased screening approaches to identify potential binding partners.

High-Throughput Screening (HTS) campaigns against diverse panels of receptors, enzymes, and ion channels could reveal initial "hits." For instance, given the known activities of other acetamide (B32628) derivatives, which have shown antimicrobial and anti-inflammatory properties, initial screens could focus on targets relevant to these areas. mdpi.comresearchgate.net For example, enzymes involved in bacterial cell wall synthesis or key inflammatory signaling proteins like kinases and cyclooxygenases could be prioritized.

Phenotypic Screening in various cell-based assays could also uncover unexpected biological activities. Observing the effects of the compound on cell morphology, proliferation, and viability in different human cell lines (e.g., cancer cells, immune cells) can provide clues about its mechanism of action. Subsequent target deconvolution of any interesting phenotypic hits would then be necessary.

Computational Approaches , such as molecular docking and similarity screening, could be employed to predict potential targets based on the compound's structure. By comparing its three-dimensional conformation to libraries of known ligands, researchers could generate a list of putative targets for experimental validation.

Integration into Combinatorial Research Strategies

Once a primary biological activity is identified, N-(2-chloro-4,5-dihydroxyphenyl)acetamide could be integrated into combinatorial research strategies to explore potential synergistic or additive effects with other therapeutic agents.

For example, if the compound is found to have antibacterial properties, it could be tested in combination with existing antibiotics. scielo.br This is a particularly relevant strategy for combating antibiotic resistance, where combination therapy can enhance efficacy and reduce the likelihood of resistance developing. scielo.br Studies on the related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, have demonstrated the potential of acetamides to work in conjunction with conventional antibacterial drugs against pathogens like Klebsiella pneumoniae. scielo.br

Similarly, if anti-inflammatory effects are discovered, combinatorial studies with known anti-inflammatory drugs (e.g., NSAIDs, corticosteroids) could reveal opportunities for dose reduction and improved safety profiles.

Hypothetical Combinatorial Research Approaches

| Therapeutic Area | Potential Combination Agent | Rationale |

|---|---|---|

| Infectious Disease | Beta-lactam antibiotics | Overcoming bacterial resistance mechanisms |

| Oncology | Standard-of-care chemotherapeutics | Enhancing cytotoxic effects or sensitizing resistant cells |

Development as Advanced Chemical Probes for Biological Systems

Should N-(2-chloro-4,5-dihydroxyphenyl)acetamide be found to interact with a specific biological target with high affinity and selectivity, it could serve as a valuable scaffold for the development of chemical probes. These tools are instrumental in basic biological research for understanding the function of proteins and pathways.

To be developed into a chemical probe, the parent compound would need to be derivatized to incorporate reporter tags (e.g., fluorescent dyes, biotin) or reactive groups for covalent labeling of the target protein. This would enable a range of applications, including:

Target Engagement Studies: To confirm that the compound interacts with its intended target within a cellular context.

Cellular Imaging: To visualize the subcellular localization of the target protein.

Affinity Purification: To isolate the target protein and its binding partners, providing further insight into its biological function.

Prospects for Further Preclinical Development in Specific Disease Models

The ultimate goal of preclinical research is to identify promising candidates for clinical development. Based on the initial pharmacological profile of N-(2-chloro-4,5-dihydroxyphenyl)acetamide, further preclinical development would involve testing in relevant animal models of disease.

If, for instance, initial in vitro studies reveal potent activity against a particular cancer cell line, the next step would be to evaluate its efficacy and tolerability in xenograft mouse models. Similarly, if anti-inflammatory properties are confirmed, the compound could be tested in rodent models of inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

The selection of appropriate disease models will be entirely dependent on the mechanistic and phenotypic data generated in the initial stages of research. Without this foundational knowledge, any discussion of specific preclinical models remains speculative. The journey from a structurally defined but biologically uncharacterized molecule to a potential therapeutic candidate is a long and data-driven process.

Q & A

Q. What are the standard synthetic routes for N-(2-chloro-4,5-dihydroxyphenyl)acetamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions, such as coupling chloro-substituted aromatic amines with acetamide derivatives under controlled conditions. Purification often employs column chromatography (silica gel) or recrystallization using ethanol/DMSO mixtures. Reaction completion is monitored via thin-layer chromatography (TLC) or HPLC, with yields optimized by adjusting reaction time and stoichiometry .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic ring functionalization.

- High-resolution mass spectrometry (HR-MS) for molecular weight validation.

- HPLC (C18 columns, UV detection) to assess purity (>95% threshold for biological assays) .

Q. How does solubility in polar vs. non-polar solvents influence experimental design?

The compound’s moderate solubility in DMSO and ethanol () necessitates solvent compatibility checks for in vitro assays. For low aqueous solubility, use co-solvents (e.g., 0.1% DMSO in PBS) while ensuring solvent concentrations remain non-cytotoxic .

Q. What are the recommended storage conditions to maintain stability?

Store as a solid at 4°C in airtight, light-protected containers. Stability tests under varying pH (3–9) and temperature (25–40°C) are advised to identify degradation thresholds .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Systematic parameter screening is critical:

- Catalyst selection : Use Pd-based catalysts for Suzuki-Miyaura couplings (if applicable).

- Solvent optimization : Test aprotic solvents (DMF, acetonitrile) for improved reaction kinetics.

- Temperature gradients : Microwave-assisted synthesis may reduce side products .

Q. What strategies resolve contradictions in reported biological activity across studies?

Q. How does the compound’s 3D conformation impact target binding?

X-ray crystallography ( ) reveals that chloro and dihydroxy groups induce steric and electronic effects, influencing hydrogen bonding with enzymes like kinases. Molecular docking simulations (AutoDock Vina) can predict binding affinities to prioritize target validation .

Q. What methodologies elucidate the mechanism of action in anticancer studies?

- Transcriptomic profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis, DNA repair).

- Kinase inhibition assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR, VEGFR).

- Flow cytometry : Assess cell-cycle arrest (propidium iodide staining) and mitochondrial membrane potential (JC-1 dye) .

Q. How can structure-activity relationships (SAR) guide derivative design?

- Functional group substitutions : Replace the chloro group with fluorinated analogs to enhance lipophilicity.

- Bioisosteric replacements : Swap acetamide with sulfonamide to improve metabolic stability.

- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical interaction motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.